5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Overview
Description
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluoroaniline.
Formation of Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide (NaN3) in the presence of a suitable catalyst, such as copper sulfate (CuSO4), to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be carried out in reactors designed for large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro derivatives or other oxidized forms of the tetrazole ring.
Scientific Research Applications
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenylacetic acid
Comparison
Compared to similar compounds, 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
5-(2-bromo-5-fluorophenyl)-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-6-2-1-4(9)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYFHKSBYJOFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NNN=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870562-41-7 | |
Record name | 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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